Home > Products > Building Blocks P16954 > 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone - 1086393-55-6

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone

Catalog Number: EVT-1729997
CAS Number: 1086393-55-6
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate

Compound Description: This compound results from the addition of dimethyl acetylenedicarboxylate to 1-methyl-4-(pyrrolidin-1-yl)-quinolin-2(1H)-one. []

Relevance: This compound shares a core structure with 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone, specifically the quinolin-2(1H)-one moiety and the pyrrolidine ring. The key difference lies in the expansion of the ring system and the presence of the dicarboxylate substituents.

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

Compound Description: OPC-8212 is a novel positive inotropic drug. It exhibits potent positive inotropic effects, primarily attributed to an increased slow inward current, likely by elevating intracellular cyclic AMP levels. Notably, OPC-8212 demonstrates minimal chronotropic, coronary vasodilator, or arrhythmogenic effects. [, , , , , , , ]

Relevance: Both OPC-8212 and 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone belong to the 2(1H)-quinolinone class of compounds. [, , , , , , , ] They share the core quinolin-2(1H)-one structure, but differ in their substituents. Specifically, OPC-8212 features a piperazinyl group with a dimethoxybenzoyl substituent at the 6-position, whereas the target compound possesses a pyrrolidinylmethyl group at the 4-position.

7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (Aripiprazole, OPC-14597)

Compound Description: Aripiprazole, developed as a novel antipsychotic agent, acts as an agonist at dopamine autoreceptors and an antagonist at postsynaptic dopamine receptors. It demonstrates a mixed agonist/antagonist profile at D2 receptors on lactotroph cells, influencing prolactin release based on the prevailing dopaminergic neuronal activity. [, ]

Relevance: Aripiprazole and 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone belong to the same chemical class characterized by the 2(1H)-quinolinone moiety. [, ] Structural distinctions arise from the substituents attached to this core structure. Aripiprazole features a butoxy linker connected to a dichlorophenylpiperazinyl group at the 7-position. Conversely, 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group directly attached to the 4-position.

3,4-dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k)

Compound Description: Compound 5k emerged as a potent inhibitor of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release from platelets. Notably, the (S)-(+)-enantiomer of 5k displayed a superior pharmacological profile compared to the racemic mixture and was chosen for further drug development. []

Relevance: Both 5k and 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone belong to the 2(1H)-quinolinone class of compounds. [] Their structural variation stems from the side chain at the 6-position of the quinolinone ring. While 5k has a propoxy linker connected to a tolylimidazolylsulfinyl group, 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group directly attached to the 4-position.

3,4-Dihydro-8-hydroxy-5-[3-(1,1,3,3-tetramethylbutylamino)propoxy]-2(1H)-quinolinone hydrochloride (IIIf)

Compound Description: IIIf exhibits potent positive inotropic activity with a relatively minor effect on heart rate. []

6-[4-(1-cyclohexyl-5-tetrazolyl)butoxy]-3,4-dihydro-2(1H)-quinolinone (Cilostazol)

Compound Description: Cilostazol, a phosphodiesterase type 3 inhibitor, activates cAMP-dependent protein kinase A (PKA), ultimately contributing to cardioprotection. It directly activates sarcolemmal large-conductance Ca2+-activated K+ channels and may modulate mitochondrial Ca2+-activated K+ channels. Cilostazol's ability to protect against ischemia/reperfusion injury is attributed to its direct activation of mitochondrial Ca2+-activated K+ channels. [, ]

Relevance: Cilostazol, similar to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone, belongs to the 2(1H)-quinolinone class of compounds. [, ] The structural distinction lies in the side chain at the 6-position of the quinolinone ring. Cilostazol has a butoxy linker connected to a cyclohexyltetrazolyl group, whereas 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group directly attached to the 4-position.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: Both 34b and 34c demonstrate antidepressant-like activity by reducing immobility time in the forced-swimming test with mice. They act as sigma receptor agonists, exhibiting effects similar to other sigma receptor agonists in reducing sleeping time and recovery time from coma. []

Relevance: Compounds 34b and 34c share the core 2(1H)-quinolinone structure with 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone. [] They differ in their substituents; 34b and 34c are substituted at the 5-position with a methoxy group and at the 1-position with a propyl chain linked to a chlorophenylpiperazinyl group. Conversely, 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group directly attached to the 4-position.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523, a sigma and 5-HT1A receptor agonist, enhances acetylcholine release in the brain, specifically in the hippocampus. This action contributes to its ability to attenuate scopolamine-induced learning impairments and age-associated memory deficits in rats. Notably, OPC-14523 does not demonstrate acetylcholinesterase inhibitory activity or peripheral cholinomimetic effects. []

Relevance: OPC-14523 shares the 2(1H)-quinolinone core structure with 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone. [] Key structural differences include a 5-methoxy substituent and a propyl chain at the 1-position connected to a chlorophenylpiperazinyl group in OPC-14523. In contrast, the target compound has a pyrrolidinylmethyl group directly attached to the 4-position.

4-Hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone (TA-270)

Compound Description: TA-270, an anti-asthmatic agent, inhibits leukotriene production induced by IgE receptor stimulation in RBL-2H3 cells, human neutrophils, and eosinophils. It achieves this by suppressing 5-lipoxygenase activity without significantly affecting other mast cell functions like degranulation, cytokine production, or early signaling events. [, ]

Relevance: TA-270 and 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone belong to the 2(1H)-quinolinone class of compounds. [, ] They differ in their substituents, with TA-270 having a hydroxy group at the 4-position, a methyl group at the 1-position, an octyloxy group at the 3-position, and a sinapinoylamino group at the 7-position. In contrast, 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group at the 4-position and no other substituents on the quinolinone ring.

7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

Compound Description: OPC-4392 acts as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist. It exhibits potent antimethamphetamine activity and relatively high anti-epinephrine potency, inducing only weak catalepsy in mice. [, ]

Relevance: OPC-4392 and 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone share the core 2(1H)-quinolinone structure. [, ] The structural difference lies in the side chain attached to the 7-position of the quinolinone ring. OPC-4392 has a propoxy linker connected to a dimethylphenylpiperazinyl group, whereas 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group directly attached to the 4-position.

Relevance: OPC-12759 is structurally related to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone through the presence of the 2(1H)-quinolinone moiety. [] The key difference is the propionic acid side chain with a chlorobenzoylamino group at the 3-position of the quinolinone ring in OPC-12759, while 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone has a pyrrolidinylmethyl group at the 4-position.

Overview

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a pyrrolidine moiety attached to a quinolinone structure, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications. Its synthesis and biological evaluation have been explored in various studies, emphasizing its role in drug development.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a quinolinone derivative. Quinolinones are characterized by their fused benzene and pyridine rings, with a keto group at the 2-position. The presence of the pyrrolidine ring enhances the compound's pharmacological properties, potentially increasing its efficacy in various biological contexts. Research has highlighted its synthesis from commercially available starting materials, indicating its accessibility for further studies and applications in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone typically involves several key steps:

  1. Formation of the Quinolinone Core: The initial step often includes the condensation of an aniline derivative with ethyl acetoacetate or similar reagents, leading to the formation of hydroxyquinoline intermediates.
  2. Chlorination: Hydroxyquinolines can be chlorinated using phosphorus oxychloride to yield chloroquinolines.
  3. Nucleophilic Substitution: The chloroquinoline is then reacted with pyrrolidine or its derivatives through nucleophilic substitution, resulting in the final product.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone can be depicted as follows:

  • Quinolinone Core: A bicyclic structure consisting of a benzene ring fused to a pyridine ring with a keto group at position 2.
  • Pyrrolidine Side Chain: A five-membered saturated nitrogen-containing ring attached via a methylene bridge.

Data

The molecular formula is C12H12N2OC_{12}H_{12}N_{2}O, and it has specific spectral properties that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, typical NMR shifts for this compound include signals corresponding to aromatic protons and aliphatic protons from the pyrrolidine moiety .

Chemical Reactions Analysis

Reactions

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone exhibits various chemical reactivity patterns typical for quinoline derivatives:

  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by amines or other nucleophiles.
  • Rearrangement Reactions: Under certain conditions, quinoline derivatives can undergo rearrangements leading to various substituted products.

Technical Details

These reactions are often facilitated by acidic or basic conditions depending on the nature of the substituents involved. For example, reactions with alkylamines can yield diverse derivatives useful in medicinal applications .

Mechanism of Action

The mechanism of action for 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Studies suggest that quinoline derivatives may exhibit inhibitory effects on certain enzymes or modulate receptor activity, contributing to their pharmacological effects.

Process and Data

Research indicates that these compounds may act as inhibitors against specific targets related to diseases like malaria or bacterial infections, showcasing their potential as therapeutic agents . The precise mechanisms often involve binding affinities that can be quantitatively assessed through structure-activity relationship studies.

Physical and Chemical Properties Analysis

Physical Properties

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone typically appears as a yellow solid with a melting point ranging from 145 °C to 147 °C. Its solubility profile varies with solvents, making it suitable for different applications in organic synthesis and medicinal chemistry.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 200.24 g/mol
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity patterns of quinoline derivatives, including electrophilic aromatic substitution and nucleophilic addition .
Applications

The applications of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone are primarily focused on its potential as an antimicrobial agent and in drug development:

  • Antimicrobial Activity: Research has indicated that this compound may possess activity against clinically relevant microorganisms, making it a candidate for further development as an antibiotic .
  • Drug Development: Its structural features allow for modifications that could enhance efficacy against specific targets in diseases such as malaria and other infectious diseases .

Properties

CAS Number

1086393-55-6

Product Name

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17)

InChI Key

OWECBMRVJKRHBT-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32

Canonical SMILES

C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.